molecular formula C16H14N2O3 B14292620 Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate CAS No. 114648-31-6

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate

Katalognummer: B14292620
CAS-Nummer: 114648-31-6
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: HINYMKPQRURRKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate typically involves the condensation of 1-acetyl-4-hydroxyquinoline with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the ylidene intermediate. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (1-acetylquinolin-4(1H)-ylidene)(cyano)acetate is unique due to its specific ylidene and cyano functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Eigenschaften

CAS-Nummer

114648-31-6

Molekularformel

C16H14N2O3

Molekulargewicht

282.29 g/mol

IUPAC-Name

ethyl 2-(1-acetylquinolin-4-ylidene)-2-cyanoacetate

InChI

InChI=1S/C16H14N2O3/c1-3-21-16(20)14(10-17)12-8-9-18(11(2)19)15-7-5-4-6-13(12)15/h4-9H,3H2,1-2H3

InChI-Schlüssel

HINYMKPQRURRKH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=C1C=CN(C2=CC=CC=C12)C(=O)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.